

Comparing binding constants of MIDA-d4 vs MIDA-d0

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Compound of Interest

Compound Name: *Methyliminodiacetic-d4 acid*

Cat. No.: *B12296943*

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This guide provides an in-depth technical comparison of MIDA-d4 (Deuterated N-Methyliminodiacetic Acid) versus its non-deuterated counterpart MIDA-d0, focusing on binding kinetics, physicochemical stability, and bioanalytical validation.

Executive Summary

N-Methyliminodiacetic acid (MIDA) is a critical chelating ligand, most notably used to form MIDA boronates—a class of shelf-stable organoboron building blocks that revolutionized iterative cross-coupling (ICC).[1] MIDA-d4 serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of MIDA and its derivatives in complex biological matrices.

While the thermodynamic binding constants (

) of MIDA-d4 and MIDA-d0 to biological targets are functionally equivalent, subtle Secondary Kinetic Isotope Effects (SKIE) may influence the hydrolytic stability of the B-N bond in MIDA boronates. This guide details the theoretical framework and experimental protocols to validate these constants.

Physicochemical Profile & Structural Comparison

The primary difference lies in the isotopic substitution of hydrogen (

) with deuterium (

) at the methylene positions adjacent to the nitrogen and carboxylates. This substitution

increases the molecular weight and alters the vibrational zero-point energy (ZPE) without significantly changing the steric footprint.

Feature	MIDA-d0 (Native)	MIDA-d4 (Deuterated)	Impact on Binding
Chemical Formula			Mass shift (+4 Da) for MS detection.
Molecular Weight	147.13 g/mol	~151.15 g/mol	Resolvable by Mass Spectrometry.
pKa Values	,		Negligible effect on electrostatic binding.
C-H/C-D Bond Length	~1.09 Å	~1.08 Å (Shorter)	C-D bond is shorter and stronger; potential SKIE.
Hydrophobicity	LogP -1.8	LogP -1.82	Deuterated compounds are slightly less lipophilic (retention time shift).

Binding Constant Analysis: Two Critical Contexts

The term "binding constant" applies to two distinct scenarios for MIDA:

- Bioanalytical Affinity (): Binding to plasma proteins, antibodies, or receptors.
- Chemosynthetic Stability (): The stability of the MIDA-Boron complex (resistance to hydrolysis).

Context A: Bioanalytical Binding (Protein/Matrix Interaction)

- Theoretical Expectation:

- Mechanism: Binding is driven by electrostatic interactions (carboxylate-cation) and hydrogen bonding. Deuterium substitution at the methylene carbon () does not participate directly in H-bonding. Therefore, the Thermodynamic Isotope Effect is negligible.
- Validation: In quantitative LC-MS/MS, MIDA-d4 must demonstrate "parallelism" with MIDA-d0. If differed significantly, recovery rates from plasma protein precipitation would diverge.

Context B: Chemical Stability (MIDA Boronate Hydrolysis)

- Theoretical Expectation:
(Normal Secondary Kinetic Isotope Effect).
- Mechanism: MIDA boronates hydrolyze via a mechanism involving B-N bond cleavage and rehybridization from
to
. The deuteriums on the
-carbons (adjacent to Nitrogen) stabilize the amine lone pair via inductive effects and hyperconjugation changes.
- Implication: MIDA-d4 boronates may exhibit slightly slower hydrolysis rates (higher stability) compared to MIDA-d0, though this is often
difference.

Experimental Protocols for Binding Determination

Protocol 1: Competitive Binding Assay (Surface Plasmon Resonance)

Objective: Determine if MIDA-d4 binds to a target protein (e.g., Albumin or a specific anti-MIDA antibody) with the same affinity (

) as MIDA-d0.

Workflow:

- Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling.

- Injection Series: Prepare concentration series (0.1

M – 100

M) of MIDA-d0 and MIDA-d4 in HBS-EP+ buffer.

- Kinetic Analysis: Inject analyte for 60s (Association) followed by 120s buffer flow (Dissociation).

- Calculation: Fit sensorgrams to a 1:1 Langmuir binding model.

- Compare

(association rate) and

(dissociation rate).

- Calculate

Protocol 2: Hydrolytic Stability Kinetics (MIDA-Boron Complex)

Objective: Measure the stability constant (inverse of hydrolysis) and detect any Kinetic Isotope Effect (KIE).

Step-by-Step:

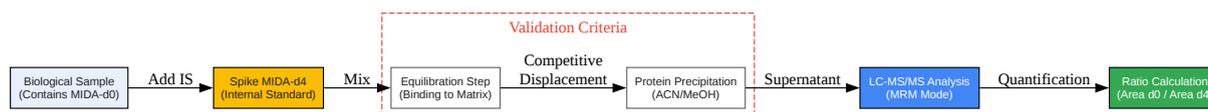
- Preparation: Synthesize p-tolyl-MIDA-boronate-d0 and p-tolyl-MIDA-boronate-d4.

- Incubation: Dissolve each in THF:Water (1:1) at pH 7.4 (phosphate buffer) and pH 10 (NaOH).
- Monitoring: Track the disappearance of the MIDA-boronate species via HPLC-UV (254 nm) or
-NMR over 24 hours.
- Data Processing: Plot
vs. Time.
- KIE Calculation: Determine pseudo-first-order rate constants (k_{d0} and k_{d4}).
 - k_{d0} is the rate constant for MIDA-d0.
 - k_{d4} is the rate constant for MIDA-d4.
 - A value of $k_{d0}/k_{d4} \sim 1.0$ indicates identical binding stability.

Visualization of Workflows

Figure 1: Comparative Validation Workflow (LC-MS/MS)

This diagram illustrates the process to validate MIDA-d4 as an internal standard, ensuring its binding properties match MIDA-d0 during extraction.

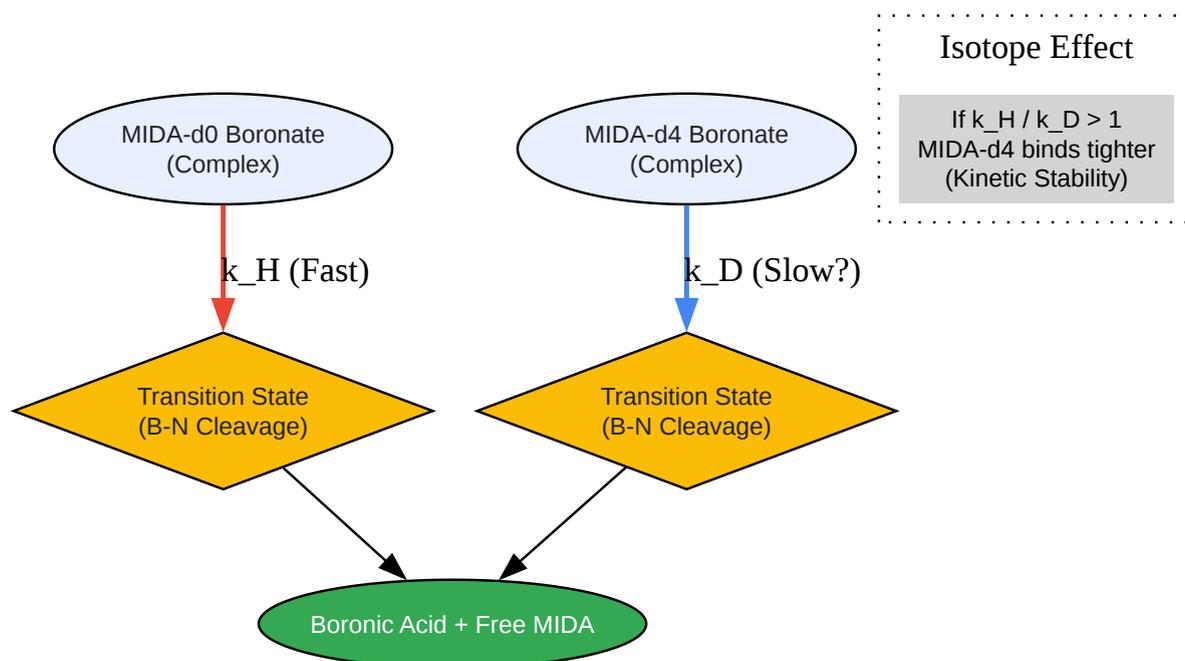


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Caption: Workflow for validating MIDA-d4 as an Internal Standard. Crucially, the equilibration step ensures d4 and d0 bind non-specifically to the matrix with equal affinity before extraction.

Figure 2: Thermodynamic Cycle of MIDA Boronate Hydrolysis

Comparison of the stability (binding) of the MIDA ligand to the Boron center.



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Caption: Kinetic hydrolysis pathway. Due to the inductive effect of Deuterium, the B-N bond in MIDA-d4 boronates may exhibit slightly higher resistance to cleavage (Secondary KIE).

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